molecular formula C19H15N5O2S B2785447 N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206993-18-1

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2785447
CAS No.: 1206993-18-1
M. Wt: 377.42
InChI Key: URVBDUUHEWULJO-UHFFFAOYSA-N
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Description

N-(2-((6-Phenylpyridazin-3-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with a carboxamide group at position 3. The carboxamide side chain is further modified with a 2-((6-phenylpyridazin-3-yl)oxy)ethyl moiety. This structure combines electron-deficient aromatic systems (benzo[c][1,2,5]thiadiazole and pyridazine) with a flexible ethylene glycol linker, which may enhance solubility and facilitate interactions with biological targets.

Properties

IUPAC Name

N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-19(14-6-7-16-17(12-14)24-27-23-16)20-10-11-26-18-9-8-15(21-22-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVBDUUHEWULJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[c][1,2,5]thiadiazole moiety and a pyridazine derivative. Its molecular formula is C21H18N4O3C_{21}H_{18}N_{4}O_{3} with a molecular weight of 374.4 g/mol. The presence of both thiadiazole and pyridazine rings suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. A study highlighted that compounds containing the thiadiazole ring showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Antiviral Properties

Thiadiazole derivatives have also been evaluated for their antiviral activity. Notably, compounds similar to this compound demonstrated inhibitory effects against HIV replication in vitro. The structural features of the thiadiazole moiety are thought to enhance binding affinity to viral proteins, thus inhibiting their function .

Antimicrobial Activity

The antimicrobial potential of this compound class has been explored extensively. Studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Study 1: Anticancer Evaluation

A recent study synthesized several thiadiazole derivatives and evaluated their anticancer activity using the MTT assay on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects compared to standard chemotherapeutics .

Study 2: Antiviral Assays

In another investigation, the antiviral efficacy of this compound was tested against HIV in MT-4 cell cultures. The compound showed significant inhibition of viral replication at concentrations lower than those required for cytotoxicity, indicating a favorable therapeutic index .

Data Tables

Biological Activity Cell Line/Organism IC50/Activity Reference
AnticancerHeLa10 µM
AntiviralHIV (MT-4 cells)5 µM
AntimicrobialE. coliZone of inhibition: 15 mm

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several carboxamide derivatives reported in the literature. Key comparisons include:

Compound Core Structure Substituents Key Features Biological Activity Reference
Target Compound Benzo[c][1,2,5]thiadiazole 5-carboxamide linked to 2-((6-phenylpyridazin-3-yl)oxy)ethyl Electron-deficient core with pyridazine and ethylene glycol linker Not explicitly reported (inference: kinase or enzyme inhibition)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide () Thiazole 4-pyridinyl at position 2, methyl at position 4 Smaller heterocycle (thiazole) with pyridine substituent Evaluated for kinase inhibition; moderate potency
ND-12025 () Imidazo[2,1-b]thiazole Trifluoromethylphenoxy-pyridine substituent Fluorinated aromatic group; rigid imidazothiazole core Anti-inflammatory or antiviral activity (inference)
4-Methyl-2-phenylthiazole-5-carbohydrazide () Thiazole Phenyl at position 2, carbohydrazide at position 5 Hydrazide side chain for hydrogen bonding Anticancer activity (HepG-2 IC₅₀ = 1.61–1.98 μg/mL)
Triazole-thiazole acetamides () Benzimidazole-triazole-thiazole Varied aryl substituents (fluorophenyl, bromophenyl) Multi-heterocyclic design with triazole linker Potential protease or kinase inhibition (inference)

Physicochemical and Pharmacokinetic Properties

  • Electron-Deficient Cores : The benzo[c][1,2,5]thiadiazole and pyridazine moieties in the target compound enhance π-π stacking and charge-transfer interactions compared to simpler thiazole or imidazothiazole cores .
  • Solubility : The ethylene glycol linker in the target compound likely improves aqueous solubility relative to analogues with rigid, hydrophobic substituents (e.g., ND-12025 in ) .
  • Metabolic Stability : The absence of ester or hydrazide groups (cf. ) may reduce susceptibility to hydrolysis, enhancing metabolic stability .

Q & A

Q. What are the key synthetic steps for preparing N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

The synthesis typically involves:

  • Formation of the thiadiazole core : Reacting benzo[c][1,2,5]thiadiazole-5-carboxylic acid with thionyl chloride to generate the acid chloride intermediate .
  • Coupling reaction : Combining the acid chloride with the amine-containing pyridazine derivative (e.g., 2-((6-phenylpyridazin-3-yl)oxy)ethylamine) under basic conditions (e.g., triethylamine in DMF) to form the carboxamide bond .
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify proton and carbon environments .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline): To resolve bond lengths and stereochemistry .

Q. What preliminary assays are used to screen its biological activity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify potential targets .
  • Antimicrobial testing : Disk diffusion or microdilution methods for bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates .
  • Catalysts : Use of coupling agents like HATU or EDCI for efficient amide bond formation .
  • Temperature control : Maintaining 0–5°C during acid chloride formation to prevent side reactions .
  • Reaction monitoring : TLC or HPLC to track progress and adjust stoichiometry .

Q. How to address insolubility in biological assay buffers?

Strategies involve:

  • Co-solvents : DMSO (≤1% v/v) to pre-dissolve the compound .
  • Micellar formulations : Encapsulation with surfactants (e.g., Tween-80) .
  • Prodrug design : Modifying the carboxamide group to improve hydrophilicity .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts)?

  • Computational modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • Isotopic labeling : 15N^{15}N- or 13C^{13}C-labeled analogs to assign ambiguous signals .
  • 2D NMR techniques : COSY, HSQC, and HMBC to map coupling networks .

Q. What methodologies are used to study structure-activity relationships (SAR)?

  • Analog synthesis : Systematic modification of substituents (e.g., pyridazine phenyl group, ethoxy linker) .
  • Docking studies : Molecular docking (AutoDock, Schrödinger) to predict binding modes with target proteins (e.g., kinases) .
  • Pharmacophore modeling : Identifying critical functional groups for activity using software like MOE .

Q. How to evaluate metabolic stability for in vivo studies?

  • Liver microsome assays : Incubation with rat/human microsomes to measure half-life .
  • CYP450 inhibition screening : Assess potential drug-drug interactions .
  • LC-MS/MS quantification : Track parent compound and metabolites in plasma .

Data Contradiction & Validation

Q. How to address discrepancies between computational and experimental solubility data?

  • Experimental validation : Use shake-flask or nephelometry methods under physiologically relevant pH (e.g., pH 7.4) .
  • QSAR models : Refine algorithms using experimental solubility data from analogs .

Q. What steps ensure reproducibility in multi-step syntheses?

  • Strict stoichiometry : Use calibrated syringes/pipettes for sensitive reagents .
  • Batch testing : Repeat critical steps (e.g., coupling) with small-scale trials .
  • Detailed documentation : Record exact conditions (e.g., humidity, stirring speed) .

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